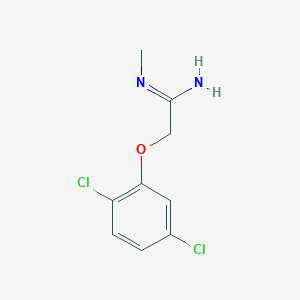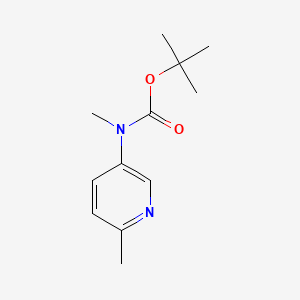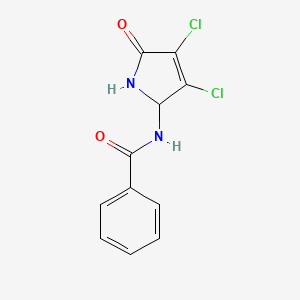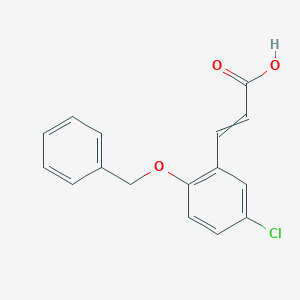![molecular formula C16H21N3O3 B12464899 N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide](/img/structure/B12464899.png)
N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is a synthetic compound belonging to the racetam family, which is known for its nootropic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE typically involves the following steps:
Purification: The final product is purified by recrystallization from water or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE involves its interaction with neurotransmitter systems in the brain. It is believed to enhance cognitive function by modulating the release and uptake of neurotransmitters like acetylcholine and glutamate . Additionally, it may exert neuroprotective effects by reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Phenotropil: Another racetam compound known for its cognitive-enhancing properties.
Piracetam: The first racetam compound discovered, widely studied for its nootropic effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.
Uniqueness
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other racetams. Its potential to cross the blood-brain barrier and exert neuroprotective effects makes it a promising candidate for further research .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-methyl-2-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(16(22)17-2)18-14(20)10-19-9-13(8-15(19)21)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,20) |
InChI Key |
GTMSYJWCQWBIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)NC(=O)CN1CC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)

![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)

![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)

![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464855.png)


![1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one](/img/structure/B12464879.png)

